3-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde O-methyloxime
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Description
The compound “3-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde O-methyloxime” is a chemical with the molecular formula C15H17N3O5 . It contains a total of 32 bonds, including 20 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, and 12 aromatic bonds . The molecule also contains 2 six-membered rings and 1 aldehyde group .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzene ring, which is a six-membered ring with six carbon atoms . These rings are connected by an ether linkage (an oxygen atom). The benzene ring also has a methoxy group (O-CH3) and a carbaldehyde group (C=O) attached to it .Scientific Research Applications
Synthesis and Chemical Transformations
Reductive Electrophilic Substitution in Pyrogallol Derivatives : Utilizing a similar compound, 1-2-Dimethoxy-3-methoxymethoxybenzene, as the starting material, research demonstrated the transformation of trioxybenzene into various dicarbobenzenes through regioselective reductive electrophilic substitution, followed by Pd-catalyzed cross-coupling reactions (Azzena, Melloni, & Pisano, 1993).
Synthesis of Novel Benzodifuranyl and Heterocyclic Compounds : Research involved synthesizing novel compounds, including (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl) benzo [1,2-b: 5, 4-b'] difuran-2-carboxamide, indicating the potential for creating a range of new heterocyclic compounds derived from similar molecular structures (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Studies on New Herbicide KIH-6127 : In this study, methyl 6-acetyl-2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate was modified by introducing an oximino group for developing a novel herbicide, demonstrating the agricultural applications of compounds with similar structures (Tamaru et al., 1997).
Antibacterial and Anti-HIV Properties
- Synthesis for Antibacterial and Anti-HIV Activities : A study synthesized 3,4-dimethoxy-l-[{(2-aryl/alkyl amino)-2-oxoethyl} amino]-ethylbenzene and related compounds, testing their antibacterial and anti-HIV activities, highlighting the potential medicinal applications of such compounds (Patel & Chikhalia, 2006).
Environmental and Ecological Impacts
- Leaching of Azoxystrobin and Its Degradation Product : Investigating the environmental impact, this study focused on the leaching of azoxystrobin, a compound related in structure, demonstrating its potential to leach through soils and pose a threat to aquatic environments (Jørgensen, Kjær, Olsen, & Rosenbom, 2012).
Chemical Reactions and Properties
- Ozonolysis of Lignin Models : Research on the ozonolysis of lignin models, including compounds like 1,2-dimethoxybenzene, contributes to our understanding of the reactivity and degradation pathways of similar compounds in environmental contexts (Mvula, Naumov, & von Sonntag, 2009).
properties
IUPAC Name |
(E)-1-[3-(4,6-dimethoxypyrimidin-2-yl)oxy-4-methoxyphenyl]-N-methoxymethanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5/c1-19-11-6-5-10(9-16-22-4)7-12(11)23-15-17-13(20-2)8-14(18-15)21-3/h5-9H,1-4H3/b16-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APSWQFIHPVYIID-CXUHLZMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NOC)OC2=NC(=CC(=N2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/OC)OC2=NC(=CC(=N2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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